4-Thujanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von IGN 2098 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Pyrimidonstruktur. Die wichtigsten Schritte umfassen:

Bildung des Pyrimidonrings: Dies beinhaltet die Kondensation geeigneter Vorstufen unter kontrollierten Bedingungen.

Einführung der Butenylaminoseitenkette: Dieser Schritt erfordert die Verwendung spezifischer Reagenzien, um die Butenylaminogruppe an den Pyrimidonring zu binden.

Anbindung der Phenoxygruppe: Die Phenoxygruppe wird durch eine Substitutionsreaktion unter Verwendung eines geeigneten Phenolderivats eingeführt.

Endgültige Modifikationen: Die Verbindung wird dann zur Stabilität und Löslichkeit in ihre Dihydrochloridsalzfom umgewandelt

Industrielle Produktionsverfahren

Die industrielle Produktion von IGN 2098 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Aspekten gehören:

Reaktionstemperatur und -druck: Kontrolliert, um die Effizienz zu maximieren.

Reinigungsschritte: Es werden mehrere Reinigungsschritte, einschließlich Kristallisation und Chromatographie, eingesetzt, um die gewünschte Reinheit zu erreichen

Chemische Reaktionsanalyse

Arten von Reaktionen

IGN 2098 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

Substitution: Die Phenoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Verschiedene Phenolderivate und geeignete Katalysatoren

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von IGN 2098, die unterschiedliche pharmakologische Eigenschaften haben können .

Analyse Chemischer Reaktionen

Types of Reactions

IGN 2098 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Substitution reagents: Various phenol derivatives and appropriate catalysts

Major Products Formed

The major products formed from these reactions include various derivatives of IGN 2098, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

IGN 2098 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Histamin-H2-Rezeptorantagonismus.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse im Zusammenhang mit der Histamin-Signalübertragung.

Medizin: Primär zur Behandlung von Magen- und Zwölffingerdarmgeschwüren eingesetzt. .

Industrie: Angewendet bei der Entwicklung neuer Antiulkusmedikamente und verwandter Therapeutika

Wirkmechanismus

IGN 2098 entfaltet seine Wirkung durch Bindung an Histamin-H2-Rezeptoren, wodurch die Wirkung von Histamin blockiert wird. Diese Hemmung reduziert die Magensäuresekretion, was bei der Behandlung von Geschwüren von Vorteil ist. Zu den molekularen Zielen gehören die Histamin-H2-Rezeptoren, die sich auf den Belegzellen des Magens befinden. Die beteiligten Pfade umfassen die Hemmung der Adenylatcyclase-Aktivität, was zu einer Verringerung des cAMP-Spiegels und einer verringerten Protonenpumpenaktivität führt .

Wirkmechanismus

IGN 2098 exerts its effects by binding to histamine H2 receptors, thereby blocking the action of histamine. This inhibition reduces gastric acid secretion, which is beneficial in the treatment of ulcers. The molecular targets include the histamine H2 receptors located on the parietal cells of the stomach. The pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced proton pump activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Famotidin: Ein weiterer Histamin-H2-Rezeptorantagonist mit ähnlichen Anwendungen.

Roxatidinacetat-Hydrochlorid: Für ähnliche therapeutische Zwecke eingesetzt.

Cimetidin: Einer der ersten Histamin-H2-Rezeptorantagonisten

Einzigartigkeit von IGN 2098

IGN 2098 ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein bestimmtes pharmakokinetisches Profil bietet. Es hat in bestimmten präklinischen Modellen eine überlegene Wirksamkeit im Vergleich zu anderen Histamin-H2-Rezeptorantagonisten gezeigt .

Biologische Aktivität

4-Thujanol, also known as sabinene hydrate, is a bicyclic monoterpene alcohol found in the essential oils of various aromatic and medicinal plants. Its biological activity has garnered attention due to its potential therapeutic applications and safety profile. This article reviews the key findings on the biological activities of this compound, including its genotoxic effects, protective properties against DNA damage, and antimicrobial activities.

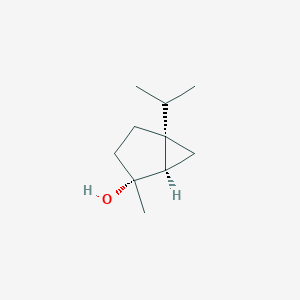

- Chemical Structure : this compound has a bicyclic structure typical of monoterpenes, contributing to its unique properties.

- Sources : It is primarily extracted from essential oils of plants such as Thymus, Origanum, and Juniperus.

Genotoxicity Studies

Research has demonstrated that this compound exhibits significant genotoxic effects in human peripheral blood lymphocytes (PBLs). The following table summarizes key findings from studies evaluating its impact on chromosome aberrations (CAs), sister chromatid exchanges (SCEs), and micronucleus (MN) formation.

| Concentration (μg/mL) | CAs Induced | SCEs Induced | MN Formation | Mitotic Index |

|---|---|---|---|---|

| 13 | Significant | No significant | Significant | No significant |

| 26 | Significant | No significant | Significant | No significant |

| 52 | Significant | No significant | Significant | No significant |

- Findings : At all tested concentrations (13, 26, and 52 μg/mL), this compound significantly increased the formation of structural CAs and MNs compared to control groups. However, it did not significantly affect SCEs or reduce the mitotic index, indicating a clastogenic effect without notable cytotoxicity .

Protective Effects Against DNA Damage

In addition to its genotoxic effects, studies have explored the protective potential of this compound against DNA damage induced by known genotoxic agents such as mitomycin C (MMC) and cyclophosphamide (CP). The following table outlines these protective effects:

| Treatment Group | Genotoxic Agent | Mitotic Index Decrease | Genotoxic Damage Reduction |

|---|---|---|---|

| Control | None | - | - |

| This compound + MMC | MMC | Similar to MMC alone | No reduction |

| This compound + CP | CP | Similar to CP alone | Significant reduction |

- Observations : While this compound did not mitigate the genotoxic effects of MMC, it significantly reduced the genetic damage induced by CP when co-administered. This suggests a potential role in enhancing chemopreventive effects while maintaining the efficacy of chemotherapy .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogenic microorganisms:

- Mechanism : The antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

- Efficacy : In vitro tests demonstrated strong antifungal and antibacterial activities against common pathogens, making it a candidate for natural preservative applications in food and cosmetic industries .

Case Studies

- Genotoxic Effects in Human Lymphocytes :

-

Protective Role Against Chemotherapy-Induced Damage :

- Another investigation examined the effects of co-treating lymphocytes with this compound alongside chemotherapeutic agents. The results indicated that while it did not protect against MMC-induced damage, it effectively reduced CP-induced genotoxicity, suggesting that metabolites of this compound might act as antagonists to certain chemotherapy drugs .

Eigenschaften

IUPAC Name |

(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSDPILWMGFJMM-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905045 | |

| Record name | (+)-trans-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

terpineol odour | |

| Record name | 4-Thujanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17699-16-0 | |

| Record name | trans-Sabinene hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thujanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-trans-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THUJANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.